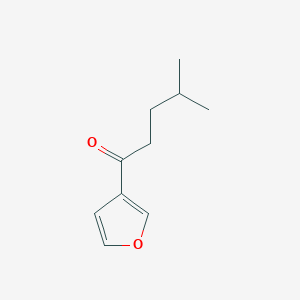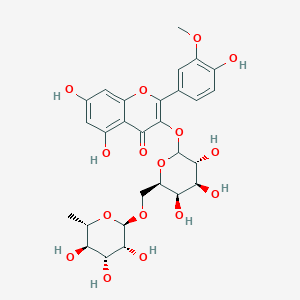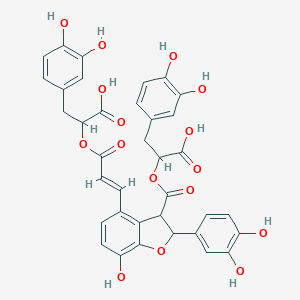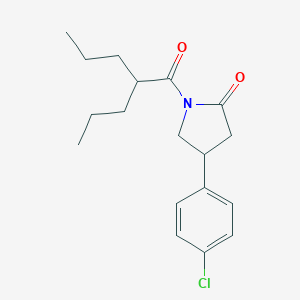
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone, commonly known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a type of nootropic drug, which means it can enhance cognitive function, memory, and learning ability.
Wirkmechanismus
CDP works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning ability. It also increases the production of phosphatidylcholine, a key component of cell membranes, which helps to improve brain function and protect against age-related cognitive decline.
Biochemische Und Physiologische Effekte
CDP has been shown to have a range of biochemical and physiological effects on the body. It increases cerebral blood flow, which improves the delivery of oxygen and nutrients to the brain. It also increases the production of ATP, which is the primary source of energy for cells in the body. CDP has also been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDP in lab experiments is its ability to enhance cognitive function and memory, which can improve the accuracy and reliability of results. However, there are also some limitations to using CDP in lab experiments, such as the potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on CDP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of CDP and its potential side effects.
Synthesemethoden
CDP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrrolidine. The final product is purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to have a positive effect on cognitive function, memory, and learning ability. CDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
137427-77-1 |
|---|---|
Produktname |
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone |
Molekularformel |
C18H24ClNO2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24ClNO2/c1-3-5-14(6-4-2)18(22)20-12-15(11-17(20)21)13-7-9-16(19)10-8-13/h7-10,14-15H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
WQICSWQEEGQPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
Synonyme |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



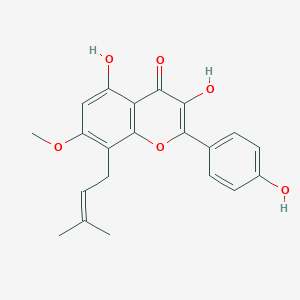
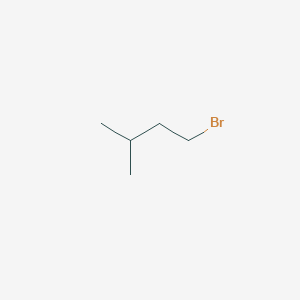

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
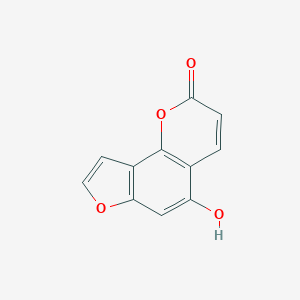
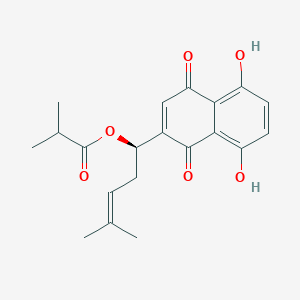
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
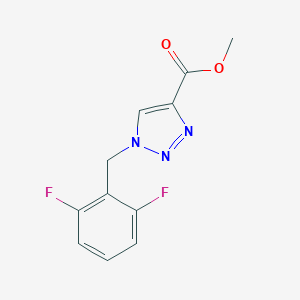
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
